2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide
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Overview
Description
2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the acetamido and phenethyl groups. One common method involves the reaction of 2-aminothiazole with acetic anhydride to form 2-acetamidothiazole. This intermediate is then reacted with phenethylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the purification of the final product might involve crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The acetamido group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be employed.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole compounds depending on the reagents used.
Scientific Research Applications
2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A precursor in the synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide.
2-acetamidothiazole: An intermediate in the synthesis.
N-phenethylacetamide: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-11(19)17-15-18-13(10-21-15)9-14(20)16-8-7-12-5-3-2-4-6-12/h2-6,10H,7-9H2,1H3,(H,16,20)(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWWVJUUAHATPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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